2-Pyridinecarboxylic acid, ethyl ester, 1-oxide
Description
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide (CAS: Not explicitly provided; molecular formula inferred as C₈H₉NO₃) is a pyridine derivative characterized by an ethyl ester group at the 2-position and an N-oxide group at the 1-position. This compound is synthesized via cyclization reactions of o-nitropyridyl glycine esters under basic conditions, yielding imidazopyridine derivatives . Its logP value (octanol-water partition coefficient) is 0.04, indicating moderate hydrophilicity compared to non-oxidized pyridine esters . The N-oxide group enhances polarity and influences reactivity, making it a key intermediate in pharmaceutical and agrochemical syntheses .
Properties
IUPAC Name |
ethyl 1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(10)7-5-3-4-6-9(7)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMERYWUXXDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483501 | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30062-31-8 | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxylic acid, ethyl ester using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In industrial settings, the production of 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 2-pyridinecarboxylic acid, ethyl ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Introduction to 2-Pyridinecarboxylic Acid, Ethyl Ester, 1-Oxide
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide, commonly known as ethyl picolinate, is a derivative of picolinic acid. This compound has garnered attention in various scientific fields due to its versatile applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Building Block for Heterocyclic Compounds
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structural characteristics allow for modifications that lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be transformed into amides and other derivatives through coupling reactions with amines, which are essential in creating biologically active compounds .
Synthesis of Picolinamides
Recent studies have shown that 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide can be utilized to synthesize picolinamides. This process involves coupling the acid with N-alkylanilines using reagents such as thionyl chloride under controlled conditions. The resulting products exhibit significant biological activity, making them candidates for further pharmacological studies .
Catalytic Reactions
The compound also plays a role in catalytic reactions aimed at producing various pyridine derivatives. By employing palladium-catalyzed carbonylation processes, researchers have achieved high yields of pyridinecarboxylic acid esters from halogenated pyridines. This method enhances the efficiency of synthesizing derivatives that can be used in medicinal chemistry .
Antimicrobial and Antiviral Properties
Research has indicated that derivatives of 2-Pyridinecarboxylic acid, including its ethyl ester form, possess antimicrobial and antiviral properties. Studies have demonstrated that certain derivatives exhibit activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Fibrotic Disease Treatment
The compound's derivatives have been investigated for their therapeutic potential in treating fibrotic diseases. For instance, specific pyridine carboxylic acid esters have been identified as intermediates in the synthesis of drugs aimed at managing conditions characterized by excessive fibrosis .
Herbicide Development
2-Pyridinecarboxylic acid esters are important intermediates in the production of herbicides. The structural properties of these compounds allow them to interact effectively with plant biology, leading to the development of selective herbicides that can control unwanted vegetation without harming crops .
Pesticide Formulations
In addition to herbicides, these compounds are also being explored for their potential use in pesticide formulations. Their ability to modify biological pathways in pests makes them suitable candidates for developing new pest control agents .
Comparison of Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-Ethyl-N-phenylpicolinamide | Antimicrobial | 25 | |
| 3-Halo-5-(methoxymethyl)-2-pyridinecarboxylic acid methyl ester | Antifibrotic | Not specified |
Synthesis Conditions for Picolinamides
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| Thionyl chloride | Reflux under argon atmosphere | 31 |
| N-alkylaniline | Room temperature stirring | 10 |
Case Study 1: Synthesis of Picolinamides
A study conducted on the synthesis of N-Ethyl-N-phenylpicolinamide showcased an efficient method involving thionyl chloride and N-alkylanilines. The reaction yielded significant amounts of product suitable for further biological testing.
Case Study 2: Herbicide Development
Research into developing herbicides based on pyridine carboxylic acid esters demonstrated their effectiveness against specific weed species while maintaining crop safety. This study highlighted the importance of structural modifications in enhancing herbicidal activity.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The exact molecular pathways involved depend on the specific enzyme and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-Pyridinecarboxylic Acid, 4-Nitro-, Methyl Ester, 1-Oxide (CAS: 60923-20-8)
- Structure : Features a nitro group at the 4-position and a methyl ester at the 2-position.
- Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity and altering reactivity in electrophilic substitutions. LogP data is unavailable, but the nitro group likely reduces lipophilicity compared to the ethyl ester analog.
- Applications : Used in studies of nitroaromatic compound toxicity and as a precursor for explosives or dyes .
4-Pyridinecarboxylic Acid, 3-Methyl-, Ethyl Ester, 1-Oxide (CAS: 301666-87-5)
- Structure : Methyl substituent at the 3-position and ethyl ester at the 4-position.
- LogP is unlisted, but positional isomerism may increase hydrophobicity compared to the 2-substituted analog.
2,4-Dichloro-5,6-Dimethyl Nicotinic Acid Ethyl Ester 1-Oxide (CAS: 1329488-60-9)
Physicochemical Properties
| Compound Name | Substituents | logP | Key Properties |
|---|---|---|---|
| 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | 2-ester, 1-oxide | 0.04 | Moderate hydrophilicity, polar N-oxide |
| 2-Pyridinecarboxylic acid, methyl ester | 2-ester | 0.868 | Higher lipophilicity than N-oxide analog |
| 4-Nitro analog (CAS: 60923-20-8) | 4-nitro, 2-methyl ester | N/A | Electron-withdrawing, reactive |
| 3-Methyl-4-ester analog (CAS: 301666-87-5) | 3-methyl, 4-ester | N/A | Steric hindrance, potential kinase activity |
Key Observations :
- The N-oxide group reduces logP by ~0.83 compared to the non-oxidized methyl ester .
Biological Activity
2-Pyridinecarboxylic acid, ethyl ester, 1-oxide (commonly referred to as 2-pyridinecarboxylic acid N-oxide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 12272690
The presence of both a carboxylic acid group and an N-oxide functional group contributes to its reactivity and biological interactions.
1. Enzyme Inhibition
Research indicates that 2-pyridinecarboxylic acid, ethyl ester, 1-oxide exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves the interaction of the compound with the active site of the enzyme, leading to a decrease in enzymatic activity. This property is particularly relevant in drug development for conditions such as cancer and inflammation.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive | 12.5 | |
| Lipoxygenase | Non-competitive | 15.0 | |
| Aldose Reductase | Mixed-type | 20.3 |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 32 | |
| Escherichia coli | 18 | 16 | |
| Pseudomonas aeruginosa | 12 | 64 |
3. Antioxidant Activity
The antioxidant capacity of 2-pyridinecarboxylic acid, ethyl ester, 1-oxide has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that the compound can effectively scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with 2-pyridinecarboxylic acid, ethyl ester, 1-oxide resulted in a significant reduction in inflammation markers. The mechanism was attributed to the inhibition of COX-2 and lipoxygenase pathways, which are critical in inflammatory responses.
Case Study 2: Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The apoptotic effect was linked to the modulation of cell cycle regulators and increased levels of reactive oxygen species (ROS).
Q & A
Q. What are the recommended protocols for safe handling and storage of 2-pyridinecarboxylic acid, ethyl ester, 1-oxide in laboratory settings?
Methodological Answer:
- Handling: Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid dust formation by working in a fume hood with local exhaust ventilation. If aerosol generation is likely, use a NIOSH-approved respirator .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Keep containers tightly closed to prevent moisture absorption or decomposition. Stability data indicate no immediate hazards under recommended conditions, but long-term storage should be monitored for peroxide formation, as pyridine derivatives may degrade .
Q. How can researchers mitigate health risks associated with acute exposure to this compound?
Methodological Answer:
- Inhalation: Immediately move to fresh air; administer artificial respiration if necessary. Seek medical attention and provide the SDS (Section 4) to healthcare providers .
- Dermal/Eye Contact: Rinse affected areas with water for ≥15 minutes. Remove contaminated clothing and wash skin with soap and water. Consult a physician if irritation persists .
- Toxicity Profile: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Acute toxicity studies suggest low oral LD₅₀ but require caution due to potential carcinogenic impurities (e.g., nitrosamines) in related pyridine derivatives .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Molecular Formula & Weight: C₉H₁₁NO₃ (MW: 181.19 g/mol) based on analogous ethyl ester derivatives .
- Reactivity: Stable under inert conditions but may hydrolyze in acidic/basic environments. Monitor for exothermic reactions when combined with strong oxidizing agents .
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to ester and N-oxide functional groups. Confirm via preliminary trials in acetonitrile or ethanol .
Advanced Research Questions
Q. How can synthetic routes for 2-pyridinecarboxylic acid, ethyl ester, 1-oxide be optimized for yield and purity?
Methodological Answer:
- Synthesis Strategy: Adapt methods from analogous pyridine N-oxide derivatives. For example, alkylate pyridine 1-oxide with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Catalysis: Use La(Oi-Pr)₃ for transesterification to improve regioselectivity, achieving yields >70% .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
Q. How does the N-oxide group influence reactivity in downstream transformations?
Methodological Answer:
- Electrophilic Substitution: The N-oxide enhances pyridine ring electrophilicity, facilitating nitration or halogenation at the 4-position. Use HNO₃/H₂SO₄ or NBS in CCl₄ .
- Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the N-oxide to NH while preserving the ester group. Monitor reaction progress with TLC .
- Cyanide Displacement: React with KCN in DMF to replace ethoxy groups, forming nitrile derivatives (e.g., 2,6-dicyanopyridine analogs) .
Q. What strategies are recommended for resolving contradictory data on stability and decomposition pathways?
Methodological Answer:
- Accelerated Stability Testing: Conduct stress tests under varying pH, temperature, and humidity. For example, heat at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- Decomposition Products: Likely include CO₂, NOₓ, and pyridine fragments. Use GC-MS to identify volatile byproducts and adjust storage conditions accordingly .
Q. How can computational modeling predict the compound’s interactions in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
